N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine
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Overview
Description
N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine is a synthetic organic compound characterized by the presence of dichlorophenyl, sulfanyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl thiol with 4-fluorobenzaldehyde under specific conditions to form the corresponding sulfanyl derivative. This intermediate is then subjected to further reactions with N,N-dimethylmethanamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)pyridine-3-carbonitrile
- 1-(3,4-dichlorophenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone
Uniqueness
N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine is unique due to its specific combination of dichlorophenyl, sulfanyl, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H14Cl2FNS |
---|---|
Molecular Weight |
330.2g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)sulfanyl-4-fluorophenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H14Cl2FNS/c1-19(2)9-10-3-5-12(18)8-15(10)20-14-6-4-11(16)7-13(14)17/h3-8H,9H2,1-2H3 |
InChI Key |
JLOWBNWESRIHFY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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